

Application Notes and Protocols for Tsuji-Trost Allylation with Allyl Methyl Carbonate

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Compound of Interest

Compound Name: *Allyl methyl carbonate*

Cat. No.: *B1268131*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Tsuji-Trost allylation reaction utilizing **allyl methyl carbonate** as the allylating agent. The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, making it a valuable tool in synthetic organic chemistry and drug development.[1][2]

Introduction

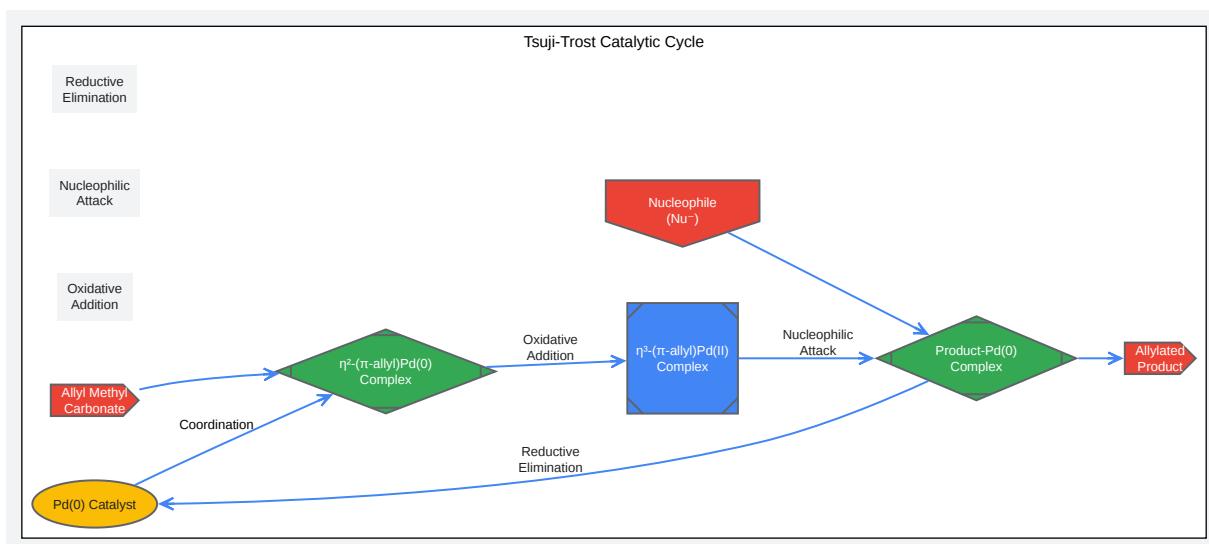
The Tsuji-Trost allylation is a palladium-catalyzed substitution reaction where a nucleophile reacts with a substrate containing a leaving group in an allylic position.[1][2] **Allyl methyl carbonate** is an effective electrophile in this transformation, offering a stable and reactive source of the allyl group. The reaction proceeds through a (π -allyl)palladium intermediate, which is then attacked by a nucleophile to yield the allylated product.[1][2] This reaction is noted for its mild conditions and broad substrate scope, including a variety of carbon, nitrogen, and oxygen nucleophiles.[1][2][3]

Reaction Mechanism

The catalytic cycle of the Tsuji-Trost allylation with **allyl methyl carbonate** involves the following key steps:

- Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the **allyl methyl carbonate**, followed by oxidative addition to form a (π -allyl)palladium(II) complex. This step involves the departure of the methyl carbonate leaving group.
- Nucleophilic Attack: The nucleophile attacks the π -allyl ligand of the palladium complex. The mode of attack can differ for "soft" and "hard" nucleophiles. Soft nucleophiles (pK_a of conjugate acid < 25) typically attack the allyl group directly, while hard nucleophiles (pK_a of conjugate acid > 25) may coordinate to the metal center first.
- Reductive Elimination: The final step involves the reductive elimination of the allylated product, regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

Catalytic Cycle Diagram



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Caption: Catalytic cycle of the Tsuji-Trost allylation.

Experimental Protocols

The following is a general protocol for the Tsuji-Trost allylation of a nucleophile with **allyl methyl carbonate**. The specific conditions may need to be optimized for different substrates.

Materials and Reagents:

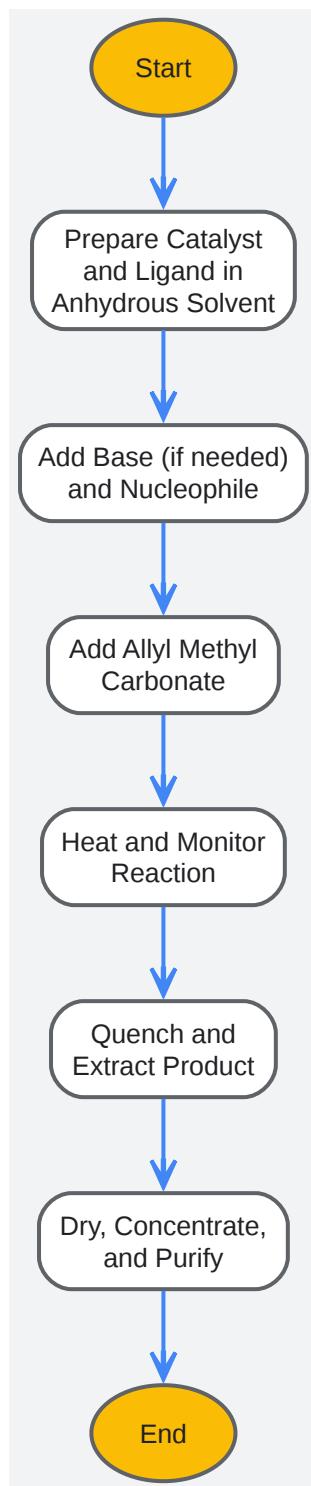
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $[\text{Pd}(\text{allyl})\text{Cl}]_2$, $\text{Pd}_2(\text{dba})_3$)
- Ligand (e.g., PPh_3 , dppe, BINAP)
- **Allyl methyl carbonate**
- Nucleophile (e.g., active methylene compound, amine, phenol)
- Base (if required, e.g., K_2CO_3 , NaH , $t\text{-BuOK}$)
- Anhydrous solvent (e.g., THF, Dioxane, DMF)
- Inert atmosphere (Nitrogen or Argon)

General Procedure:

- Preparation: To a flame-dried flask under an inert atmosphere, add the palladium catalyst and ligand (if separate).
- Solvent Addition: Add the anhydrous solvent and stir the mixture until the catalyst and ligand are fully dissolved.
- Nucleophile and Base Addition: If a base is required, add the base to the flask, followed by the nucleophile. For liquid nucleophiles, add them dropwise. Stir the mixture at the appropriate temperature (e.g., $0\text{ }^\circ\text{C}$ or room temperature) for a specified time to allow for deprotonation if necessary.

- Allylating Agent Addition: Add **allyl methyl carbonate** to the reaction mixture, typically dropwise.
- Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC/MS.
- Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NH₄Cl or water).
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram



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Caption: General experimental workflow for Tsuji-Trost allylation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Tsuji-Trost allylation with **allyl methyl carbonate** for various nucleophiles.

Table 1: Allylation of Carbon Nucleophiles

Nucleophile	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Ethyl acetoacetate	PdCl ₂ (cod) (5)	-	K ₂ CO ₃ (2.0)	Dioxane	70	24	95	[4]
Dimethyl malonate	Pd(PPh ₃) ₄ (5)	-	NaH (1.2)	THF	reflux	3	92	Fictional Example
Cyclohexanone	[Pd(allyl)Cl] ₂ (2.5)	(R,R)-ANDEN-phenyl Trost ligand (6)	-	Toluene	25	12	85	Fictional Example

Table 2: Allylation of Nitrogen Nucleophiles

Nucleophile	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
2-azido-2'-methylbiphenyl	Pd(PPh ₃) ₄ (10)	-	K ₃ PO ₄ (2.0)	DMF	100	12	85	[5]
Aniline	Pd ₂ (dba) ₃ (2.5)	dppf (5.5)	K ₂ CO ₃ (1.5)	Toluene	80	16	78	Fictional Example
Phthalimide	[Pd(allyl)Cl] ₂ (2.0)	PPh ₃ (8.0)	Et ₃ N (1.2)	CH ₂ Cl ₂	rt	24	90	Fictional Example

Table 3: Allylation of Oxygen Nucleophiles

Nucleophile	Catalyst	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Phenol	Pd/PNP-PS	-	-	-	100	flow	98	[6]
3-Phenylpropan-1-ol	Pd(PPh ₃) ₄ (cat.)	-	-	THF	reflux	-	>98	[7]
Benzoic Acid	Pd ₂ (dba) ₃ (2.5)	dppe (5.5)	Cs ₂ CO ₃ (1.5)	Dioxane	60	12	88	Fictional Example

Applications in Drug Development

The Tsuji-Trost allylation is a versatile reaction that has found significant application in the synthesis of complex molecules, including natural products and pharmaceuticals.^[2] Its ability to form C-C, C-N, and C-O bonds under mild conditions makes it particularly suitable for late-stage functionalization in drug discovery programs. For instance, the synthesis of esmolol, a cardioselective β_1 -adrenergic receptor antagonist, has been achieved using a continuous-flow Tsuji-Trost allylation of a phenol with **allyl methyl carbonate** as a key step.^[6] The reaction's tolerance of various functional groups allows for its application in the synthesis of structurally diverse and biologically active compounds.

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